molecular formula C19H28O2 B12686596 (E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene CAS No. 93894-24-7

(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene

Cat. No.: B12686596
CAS No.: 93894-24-7
M. Wt: 288.4 g/mol
InChI Key: QKRGIVHDLCRAPW-GHRIWEEISA-N
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Description

(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxyethyl group and a dimethyl-octadienyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene typically involves the reaction of a benzene derivative with a suitable alkylating agent. One common method includes the use of a Friedel-Crafts alkylation reaction, where the benzene ring is alkylated with (E)-2-(3,7-dimethyl-2,6-octadienyloxy)-2-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3,7-Dimethyl-2,6-octadienyloxy)benzene
  • (E)-2-(3,7-Dimethyl-2,6-octadienyloxy)-2-ethoxyethylbenzene
  • (E)-2-(3,7-Dimethyl-2,6-octadienyloxy)-2-propoxyethylbenzene

Uniqueness

(E)-(2-(3,7-Dimethyl-2,6-octadienyloxy)-2-methoxyethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and reactivity compared to similar compounds with different alkyl groups.

Properties

CAS No.

93894-24-7

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

[2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-methoxyethyl]benzene

InChI

InChI=1S/C19H28O2/c1-16(2)9-8-10-17(3)13-14-21-19(20-4)15-18-11-6-5-7-12-18/h5-7,9,11-13,19H,8,10,14-15H2,1-4H3/b17-13+

InChI Key

QKRGIVHDLCRAPW-GHRIWEEISA-N

Isomeric SMILES

CC(=CCC/C(=C/COC(CC1=CC=CC=C1)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCOC(CC1=CC=CC=C1)OC)C)C

Origin of Product

United States

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